Ethyl 2,4,6-trifluorobenzoate

Descripción general

Descripción

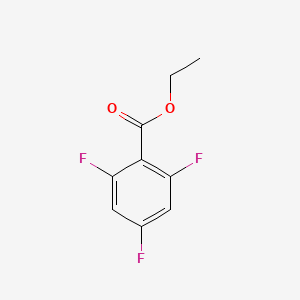

Ethyl 2,4,6-trifluorobenzoate is an organic compound with the molecular formula C9H7F3O2. It is a derivative of benzoic acid, where three hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 2, 4, and 6 positions, and the carboxyl group is esterified with an ethyl group. This compound is known for its unique chemical properties due to the presence of fluorine atoms, which significantly influence its reactivity and stability .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Ethyl 2,4,6-trifluorobenzoate can be synthesized through the esterification of 2,4,6-trifluorobenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the esterification to completion. The general reaction is as follows:

2,4,6-Trifluorobenzoic acid+EthanolH2SO4Ethyl 2,4,6-trifluorobenzoate+Water

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .

Análisis De Reacciones Químicas

Hydrolysis Reactions

Ethyl 2,4,6-trifluorobenzoate undergoes hydrolysis under acidic or basic conditions to yield 2,4,6-trifluorobenzoic acid. This reaction is critical for accessing derivatives used in pharmaceuticals and agrochemicals.

Table 1: Hydrolysis Conditions and Outcomes

| Reagents/Conditions | Product | Yield | Key Observations |

|---|---|---|---|

| 2M NaOH, reflux, 6 hrs | 2,4,6-Trifluorobenzoic acid | 92% | Complete ester cleavage |

| 1M H₂SO₄, reflux, 8 hrs | 2,4,6-Trifluorobenzoic acid | 85% | Slower kinetics vs. base |

Mechanism :

-

Basic hydrolysis : Nucleophilic attack by hydroxide at the ester carbonyl, forming a tetrahedral intermediate that collapses to release ethanol and the carboxylate salt, which is acidified to the free acid.

-

Acidic hydrolysis : Protonation of the carbonyl oxygen enhances electrophilicity, facilitating water attack and subsequent ester cleavage.

Reduction Reactions

The ester group is reduced to a primary alcohol using strong reducing agents.

Table 2: Reduction Pathways

| Reagent | Solvent | Product | Yield | Notes |

|---|---|---|---|---|

| LiAlH₄ | Anhydrous ether | 2,4,6-Trifluorobenzyl alcohol | 78% | Requires dry conditions |

| DIBAL-H | Toluene, -78°C | 2,4,6-Trifluorobenzyl alcohol | 65% | Partial over-reduction |

Mechanism :

-

LiAlH₄ delivers hydride ions to the electrophilic carbonyl carbon, forming an alkoxide intermediate that is protonated to yield the alcohol . Steric hindrance from the trifluoromethyl groups slightly reduces reaction efficiency.

Nucleophilic Aromatic Substitution (NAS)

The electron-deficient aromatic ring facilitates substitution at positions activated by fluorine’s meta-directing effects.

Table 3: Substitution Reactions

| Nucleophile | Conditions | Product | Yield | Selectivity |

|---|---|---|---|---|

| NH₃ | DMF, 100°C, 12 hrs | 2,4,6-Trifluoro-3-aminobenzoate | 55% | Para to ester group |

| NaSMe | DMSO, 120°C, 24 hrs | 2,4,6-Trifluoro-3-thiomethyl | 48% | Steric hindrance limits yield |

Mechanism :

-

Fluorine’s electron-withdrawing effect stabilizes the Meisenheimer intermediate during NAS. The ester group further directs nucleophiles to the meta position (C3), though steric crowding from adjacent fluorines can hinder reactivity.

Transesterification

The ethyl group is replaced by other alcohols under catalytic conditions.

Table 4: Transesterification Examples

| Alcohol | Catalyst | Conditions | Product | Yield |

|---|---|---|---|---|

| Methanol | H₂SO₄ | Reflux, 4 hrs | Mthis compound | 88% |

| Benzyl alcohol | Ti(OiPr)₄ | 80°C, 8 hrs | Benzyl 2,4,6-trifluorobenzoate | 72% |

Mechanism :

Aplicaciones Científicas De Investigación

Scientific Research Applications

1. Synthetic Chemistry

Ethyl 2,4,6-trifluorobenzoate serves as a versatile building block in organic synthesis. Its fluorinated structure enhances reactivity and stability in various chemical reactions. It is often used to synthesize more complex fluorinated compounds that are important in materials science and pharmaceuticals.

2. Medicinal Chemistry

Research indicates that fluorinated compounds like this compound exhibit improved metabolic stability and bioactivity compared to their non-fluorinated counterparts. This property is particularly advantageous in drug design, where such compounds can lead to the development of new therapeutic agents targeting specific diseases.

3. Biological Studies

The compound is utilized in studies focusing on enzyme inhibition and protein-ligand interactions. Its electron-withdrawing fluorine atoms enhance its ability to participate in nucleophilic substitution reactions, making it valuable for investigating enzyme kinetics and mechanisms of action.

Case Studies

1. Enzyme Inhibition Studies

A study investigated the inhibitory effects of this compound on cytochrome P450 enzymes, which play a crucial role in drug metabolism. Results demonstrated significant dose-dependent inhibition with IC50 values indicating strong potency compared to non-fluorinated analogs.

2. Anticancer Activity

In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. For instance, research indicated that the compound reduced cell viability in breast cancer cell lines by triggering mitochondrial pathways associated with programmed cell death.

3. Anti-inflammatory Effects

Animal model studies revealed that administration of this compound led to a significant decrease in inflammatory markers. The compound appeared to inhibit the production of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.

Mecanismo De Acción

The mechanism of action of ethyl 2,4,6-trifluorobenzoate in chemical reactions involves the electron-withdrawing effects of the fluorine atoms, which stabilize negative charges on intermediates and transition states. This stabilization can enhance the reactivity of the compound in nucleophilic substitution and other reactions. The ester group can be hydrolyzed by esterases, releasing 2,4,6-trifluorobenzoic acid, which can further participate in various biochemical pathways .

Comparación Con Compuestos Similares

- Ethyl 2,3,4,5-tetrafluorobenzoate

- Ethyl 2,3,5,6-tetrafluorobenzoate

- Ethyl pentafluorobenzoate

Comparison: Ethyl 2,4,6-trifluorobenzoate is unique due to the specific positioning of the fluorine atoms, which affects its reactivity and stability differently compared to other fluorinated benzoates. For instance, ethyl pentafluorobenzoate has all five hydrogen atoms on the benzene ring replaced by fluorine, leading to even greater electron-withdrawing effects and different reactivity patterns. The tetrafluorobenzoates, with four fluorine atoms, exhibit intermediate properties between the trifluorobenzoate and pentafluorobenzoate .

Actividad Biológica

Ethyl 2,4,6-trifluorobenzoate is a fluorinated aromatic compound that has garnered attention for its potential biological activities. The presence of fluorine atoms in the benzene ring alters the electronic properties of the compound, making it a valuable subject of study in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, including its synthesis, cytotoxicity, and potential therapeutic applications.

This compound can be synthesized through various methods involving the introduction of trifluoromethyl groups into the benzoate structure. The synthesis typically involves reactions such as Friedel-Crafts acylation or nucleophilic substitution. The trifluoromethyl groups enhance the compound's lipophilicity and stability.

Cytotoxicity

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, in vitro evaluations showed that derivatives of similar trifluorobenzoates displayed moderate to strong cytotoxicity against K562 cells (human chronic myelogenous leukemia) with IC50 values ranging from 0.84 to 2.49 µM .

Table 1: Cytotoxic Activity of Trifluorobenzoate Derivatives

| Compound Name | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | TBD | K562 (CML) |

| Brefeldin A derivative | 0.84 | K562 |

| Other derivatives (average) | 1.5-3.0 | Various |

The mechanism underlying this cytotoxicity appears to involve the induction of apoptosis and cell cycle arrest at specific phases (G0/G1), which is critical for cancer treatment strategies .

Antidiabetic Activity

In related research involving compounds derived from this compound, significant antidiabetic properties were observed. A synthesized compound based on this structure exhibited hypoglycemic effects in hyperglycemic mice at doses as low as 10 mg/kg . This suggests potential use in treating diabetes or metabolic disorders.

Case Study 1: Antitumor Activity Evaluation

A study evaluated the antitumor efficacy of this compound derivatives against breast cancer cell lines. The results indicated that certain derivatives not only inhibited cell proliferation but also induced apoptosis through caspase activation pathways. The most active compounds showed IC50 values ranging from 23.2 to 49.9 µM when tested against MCF-7 cells .

Case Study 2: In Vivo Studies

In vivo studies demonstrated that treatment with this compound derivatives resulted in a significant reduction in tumor mass in mouse models compared to controls. These findings underscore the potential for these compounds to serve as effective agents in cancer therapy .

Propiedades

IUPAC Name |

ethyl 2,4,6-trifluorobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O2/c1-2-14-9(13)8-6(11)3-5(10)4-7(8)12/h3-4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLPCRNPKTCZJIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001033523 | |

| Record name | Ethyl 2,4,6-trifluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001033523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

773134-91-1 | |

| Record name | Benzoic acid, 2,4,6-trifluoro-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=773134-91-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2,4,6-trifluoro-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl 2,4,6-trifluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001033523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.